

The Anti-Proliferative Landscape of Grewe Diamine Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	5-(Aminomethyl)-2-methylpyrimidin-4-amine
Cat. No.:	B011966

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For researchers and scientists engaged in the discovery of novel anti-cancer agents, pyrimidine-based scaffolds represent a promising avenue of exploration. Grewe diamine, chemically known as 4-amino-2-methyl-5-aminomethyl-pyrimidine, serves as a foundational structure for a variety of synthetic derivatives. This guide provides a comparative analysis of the anti-proliferative activity of different Grewe diamine analogs and structurally related compounds, supported by experimental data from peer-reviewed studies.

While direct anti-cancer studies on immediate Grewe diamine analogs are limited, a broader examination of 2,4-diamino-5-substituted pyrimidines reveals significant anti-proliferative potential. These compounds often function as inhibitors of key enzymes in cellular proliferation, such as dihydrofolate reductase (DHFR), a critical component of the folate metabolic pathway.

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of various pyrimidine derivatives that share structural similarities with Grewe diamine. The data is compiled from studies evaluating their effects on a range of human cancer cell lines.

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
2,4-diamino-5-methyleneamino pyrimidines	Compound 7i	HCT116 (Colon)	4.93	[1]
HT-29 (Colon)	5.57	[1]		
MCF-7 (Breast)	8.84	[1]		
HeLa (Cervical)	14.16	[1]		
2,4-diaminopyrimidine derivatives with triazolopiperazine scaffold	Compound 9k	A549 (Lung)	2.14	[2]
HCT-116 (Colon)	3.59	[2]		
PC-3 (Prostate)	5.52	[2]		
MCF-7 (Breast)	3.69	[2]		
2,4-diaminopyrimidine derivatives with 1,4,8-triazaspiro[4.5]decan-3-one scaffold	Compound 13f	A549 (Lung)	1.98	[2]
HCT-116 (Colon)	2.78	[2]		
PC-3 (Prostate)	4.27	[2]		
MCF-7 (Breast)	4.01	[2]		
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-	BW301U	Walker 256 (Rat Carcinosarcoma)	Significant in vivo activity	[3] [4]

methylpyrido[2,3-d]pyrimidine

4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

Compound 2	MCF-7 (Breast)	0.013	[5][6]
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Compound 3	MCF-7 (Breast)	High selective index (19.3)	[5][6]
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Experimental Protocols

The anti-proliferative activity of the compounds listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

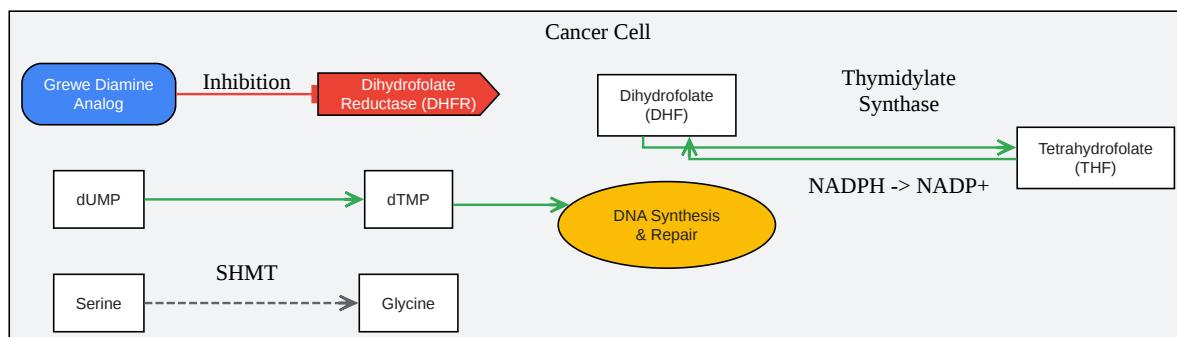
MTT Assay Protocol:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a suitable growth medium.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (analogs of Grewe diamine) and a positive control (e.g., 5-FU, Palbociclib). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C , 5% CO_2).
- **MTT Addition:** After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Inhibition: The Folate Pathway

Many 2,4-diaminopyrimidine derivatives exert their anti-proliferative effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Grewe Diamine Analogs.

Concluding Remarks

The structural backbone of Grewe diamine, characterized by its 2,4-diaminopyrimidine core, is a recurring motif in a multitude of compounds with demonstrated anti-proliferative activity. The data presented herein highlights the potential of this chemical class in the development of novel anti-cancer therapeutics. Further structure-activity relationship (SAR) studies, focusing on modifications at the 5-position and on the amino groups of the pyrimidine ring, are warranted to optimize the potency and selectivity of these promising analogs. The inhibition of critical cellular pathways, such as folate metabolism, provides a clear mechanism of action for many of these derivatives and a solid foundation for future drug design efforts.

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